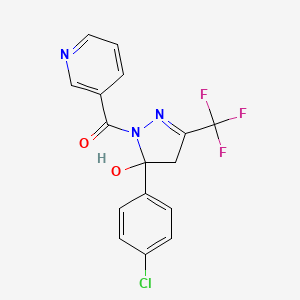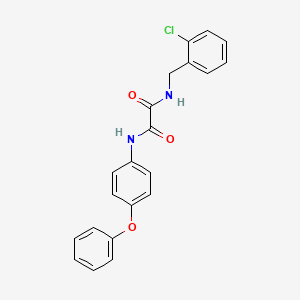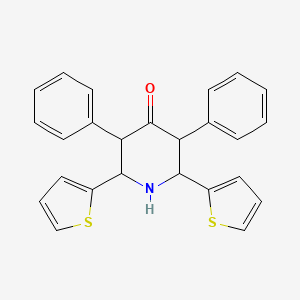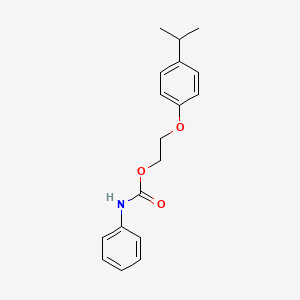![molecular formula C20H26O3 B5206391 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5206391.png)
2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene, also known as Bisoprolol, is a beta-blocker medication primarily used to treat high blood pressure, heart failure, and angina. This chemical compound is a selective beta-1 adrenergic receptor blocker that reduces the heart rate and the force of heart contractions, leading to a decrease in blood pressure. Bisoprolol has been extensively studied for its application in cardiovascular diseases and has shown promising results in clinical trials.
作用機序
2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene works by selectively blocking the beta-1 adrenergic receptors in the heart, leading to a decrease in heart rate and the force of heart contractions. This results in a decrease in blood pressure and an improvement in cardiac function.
Biochemical and Physiological Effects:
2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene has several biochemical and physiological effects on the body, including a decrease in heart rate, a decrease in the force of heart contractions, and a decrease in blood pressure. 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene also has anti-inflammatory effects and has been found to reduce oxidative stress in the heart.
実験室実験の利点と制限
2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene has several advantages for lab experiments, including its selective beta-1 adrenergic receptor blocking properties and its well-established mechanism of action. However, 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene also has limitations, including its potential to cause adverse effects in some individuals and the need for careful monitoring of heart rate and blood pressure during treatment.
将来の方向性
There are several future directions for the research on 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene, including the investigation of its potential use in the treatment of other cardiovascular diseases, such as arrhythmias and atherosclerosis. Additionally, the development of new formulations and delivery methods for 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene may improve its efficacy and reduce the risk of adverse effects. Further research is also needed to explore the potential use of 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene in combination with other medications for the treatment of cardiovascular diseases.
合成法
The synthesis of 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene involves several steps, including the reaction of 3-methoxyphenol with epichlorohydrin to form glycidyl ether, followed by the reaction of glycidyl ether with 2-(tert-butylamino)ethanol to form bis(2-tert-butylaminoethyl) ether. The final step involves the reaction of bis(2-tert-butylaminoethyl) ether with 4-methylphenol in the presence of a catalyst to form 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene.
科学的研究の応用
2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene has been extensively studied for its application in cardiovascular diseases, including hypertension, heart failure, and angina. Clinical trials have shown that 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene is effective in reducing blood pressure and improving cardiac function in patients with heart failure. In addition, 2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene has been found to be effective in reducing the incidence of cardiovascular events in patients with a history of heart attack.
特性
IUPAC Name |
2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-15-9-10-19(18(13-15)20(2,3)4)23-12-11-22-17-8-6-7-16(14-17)21-5/h6-10,13-14H,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHIOTCETBWYJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC=CC(=C2)OC)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5206315.png)



![7-(4-bromophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5206354.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-hydroxybenzyl)-3-piperidinol](/img/structure/B5206361.png)
![2-bromo-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide](/img/structure/B5206368.png)
![2-(methyl{2-[2-(4-methylphenoxy)ethoxy]ethyl}amino)ethanol](/img/structure/B5206372.png)
![4-({[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5206379.png)
![ethyl 2-[(N-butyl-N-ethylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5206382.png)
![4-bicyclo[2.2.1]hept-2-ylmorpholine](/img/structure/B5206400.png)
![3-[1-butyl-3-(4-methoxy-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-4-methoxy-1,2,5-oxadiazole](/img/structure/B5206406.png)
![6-(3-bromo-4-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5206420.png)